4-Ethylbenzene-1,3-dicarboxylic acid
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Overview
Description
4-Ethylbenzene-1,3-dicarboxylic acid is an aromatic dicarboxylic acid derivative of benzene. It consists of a benzene ring substituted with an ethyl group at the 4-position and two carboxylic acid groups at the 1 and 3 positions. This compound is part of the benzenedicarboxylic acid family, which includes other isomers like phthalic acid, isophthalic acid, and terephthalic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylbenzene-1,3-dicarboxylic acid can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by oxidation to introduce the carboxylic acid groups.
Oxidation of 4-Ethyltoluene: 4-Ethyltoluene can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be further oxidized to form carboxylic acids or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Formation of additional carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the benzene ring.
Scientific Research Applications
4-Ethylbenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and copolymers.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of adhesives, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylbenzene-1,3-dicarboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . The ethyl group can affect the compound’s hydrophobicity and overall molecular conformation .
Comparison with Similar Compounds
4-Ethylbenzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids:
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Differing in the position of carboxylic acid groups, phthalic acid is widely used in the production of plasticizers.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Similar to this compound but without the ethyl group, isophthalic acid is used in the production of resins and polymers.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Used primarily in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-ethylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
KWUNSVKWRPVSEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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